Synthesis and Purification of Vorapaxar-d5 for Research Applications: A Technical Guide
Synthesis and Purification of Vorapaxar-d5 for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Vorapaxar-d5, a deuterated analog of the protease-activated receptor-1 (PAR-1) antagonist Vorapaxar. The incorporation of five deuterium atoms into the ethyl carbamate moiety makes Vorapaxar-d5 an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. This document outlines a plausible synthetic route, detailed experimental protocols, purification strategies, and methods for analytical characterization.
Overview of Vorapaxar-d5
Vorapaxar is a potent, orally active antiplatelet agent that functions by inhibiting the PAR-1 receptor, a key mediator of thrombin-induced platelet aggregation.[1][2][3] Vorapaxar-d5, with a molecular weight of 497.61 g/mol and the chemical formula C₂₉H₂₈D₅FN₂O₄, serves as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of Vorapaxar.[4] The five deuterium atoms are strategically placed on the ethyl group of the carbamate functional group.
Table 1: Physicochemical Properties of Vorapaxar and Vorapaxar-d5
| Property | Vorapaxar | Vorapaxar-d5 |
| Chemical Formula | C₂₉H₃₃FN₂O₄ | C₂₉H₂₈D₅FN₂O₄ |
| Monoisotopic Mass | 492.24 g/mol [5] | 497.27 g/mol |
| Mass Transition (m/z) | 493.2 → 447.2 | 498.6 → 447.2 |
Proposed Synthesis of Vorapaxar-d5
Synthesis of Key Intermediates
The synthesis of Vorapaxar originates from the natural product himbacine. A multi-step synthesis yields a key amine intermediate, which is the immediate precursor to the final product. The synthesis of this amine is a complex process and is detailed in several publications on Vorapaxar analogs.
Deuterium Labeling Step
The crucial step is the formation of the deuterated carbamate. This is accomplished by reacting the amine intermediate with deuterated ethyl chloroformate (ethyl-d5 chloroformate).
Experimental Protocol: Synthesis of Vorapaxar-d5
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Preparation of Deuterated Ethyl Chloroformate (C₂D₅OCOCl): Deuterated ethyl chloroformate can be synthesized by reacting deuterated ethanol (C₂D₅OH) with an excess of phosgene (COCl₂) at low temperatures (below 10°C). The reaction is typically carried out in a suitable aprotic solvent. The resulting deuterated ethyl chloroformate is then purified by distillation.
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Carbamate Formation:
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Dissolve the amine precursor of Vorapaxar in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
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Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add a stoichiometric amount of deuterated ethyl chloroformate (prepared in the previous step) to the cooled solution with stirring.
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Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up:
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Vorapaxar-d5.
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Purification of Vorapaxar-d5
The crude Vorapaxar-d5 obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual reagents. A multi-step purification process is necessary to achieve the high purity required for its use as an internal standard.
Column Chromatography
Initial purification is typically performed using silica gel column chromatography.
Experimental Protocol: Column Chromatography
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Slurry Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel in a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
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Elution: Apply the adsorbed crude product to the top of the column and elute with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate the components.
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Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure Vorapaxar-d5.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Chiral High-Performance Liquid Chromatography (HPLC)
Since Vorapaxar is a chiral molecule, the final purification step to ensure enantiomeric purity often involves preparative chiral HPLC.
Experimental Protocol: Chiral HPLC Purification
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Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of Vorapaxar enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective.
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Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.
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Separation: Dissolve the product from the column chromatography step in the mobile phase and inject it onto the chiral HPLC system.
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Fraction Collection: Collect the peak corresponding to the desired enantiomer of Vorapaxar-d5.
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Solvent Removal: Remove the mobile phase solvents under reduced pressure to yield the highly purified enantiomerically pure Vorapaxar-d5.
Recrystallization
Recrystallization can be employed as a final purification step to obtain a crystalline solid with high purity.
Experimental Protocol: Recrystallization
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Solvent Selection: Choose a solvent or a solvent mixture in which Vorapaxar-d5 is soluble at elevated temperatures but sparingly soluble at room temperature or below.
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Dissolution: Dissolve the purified Vorapaxar-d5 in the minimum amount of the hot solvent.
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Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
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Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized Vorapaxar-d5 must be confirmed using appropriate analytical techniques.
Table 2: Analytical Techniques for Vorapaxar-d5 Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and determination of deuterium incorporation. | Absence or significant reduction of signals corresponding to the ethyl group protons. The rest of the spectrum should be consistent with the Vorapaxar structure. |
| ¹³C NMR | Structural confirmation. | The carbon signals of the deuterated ethyl group will show characteristic splitting patterns due to C-D coupling. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of Vorapaxar-d5 (m/z ~498.6 for [M+H]⁺). The isotopic distribution will confirm the presence of five deuterium atoms. |
| Chiral HPLC | Determination of enantiomeric purity. | A single peak corresponding to the desired enantiomer, indicating high enantiomeric excess (>99%). |
| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, and F should be within acceptable limits of the theoretical values for C₂₉H₂₈D₅FN₂O₄. |
Conclusion
The synthesis and purification of Vorapaxar-d5 for research use require a multi-step process involving the synthesis of a deuterated reagent, a key carbamate formation reaction, and a rigorous purification cascade. The protocols outlined in this guide provide a robust framework for obtaining high-purity, enantiomerically pure Vorapaxar-d5 suitable for use as an internal standard in demanding bioanalytical applications. Careful execution of each step and thorough analytical characterization are paramount to ensure the quality and reliability of the final product.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]
